7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a chlorobenzyl group, a decylsulfanyl chain, and a methyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, decanethiol, and 3-methylxanthine.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with decanethiol in the presence of a base like sodium hydride to form 2-chlorobenzyl decyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 3-methylxanthine under reflux conditions in a suitable solvent such as dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or anticancer activities. further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl and decylsulfanyl groups may facilitate binding to hydrophobic pockets, while the purine core can interact with active sites or binding domains. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-8-(octylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-ethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-(2-chlorobenzyl)-8-(decylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the specific combination of its substituents. The presence of both a chlorobenzyl and a decylsulfanyl group provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-decylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-3-4-5-6-7-8-9-12-15-31-23-25-20-19(21(29)26-22(30)27(20)2)28(23)16-17-13-10-11-14-18(17)24/h10-11,13-14H,3-9,12,15-16H2,1-2H3,(H,26,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUIRRMNMESNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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